2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide features a pyrimido[5,4-b]indole core with an 8-methyl substituent, a 4-oxo group, and an acetamide side chain modified with a thiophen-2-ylmethyl moiety. The thiophene substituent distinguishes it from other derivatives, offering unique electronic and steric properties that may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-4-5-14-13(7-11)16-17(21-14)18(24)22(10-20-16)9-15(23)19-8-12-3-2-6-25-12/h2-7,10,21H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNCWALUVLGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimido[5,4-b]indole core is a versatile scaffold in drug discovery, with modifications at the acetamide side chain and indole ring significantly altering pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects on Activity :
- Cyclohexyl derivatives (Compounds 48, 1) exhibit TLR4 ligand activity but vary in synthetic efficiency. Compound 1 achieves near-quantitative yield, suggesting optimized coupling conditions using HATU and DMF .
- Ethyl substituents (Compound 22) show moderate TLR4 activity with a 43.3% yield, indicating a balance between steric bulk and synthetic feasibility .
The thiophen-2-ylmethyl group in the target compound introduces a sulfur-containing heterocycle, which may improve π-π stacking interactions in binding pockets compared to purely aliphatic or phenyl substituents.
Synthetic Challenges :
- Bulky substituents (e.g., cyclohexyl in Compound 48) correlate with lower yields, likely due to steric hindrance during amide bond formation .
- Fluorinated analogs (Ev13, Ev18) lack yield data but are synthetically accessible via HATU-mediated coupling, as demonstrated in related compounds .
Research Findings and Implications
- TLR4 Selectivity: Pyrimido[5,4-b]indoles with cyclohexyl or ethyl acetamide groups show selective TLR4 modulation, suggesting the core’s suitability for immunomodulatory drug development .
- Role of Heterocycles : The thiophene moiety in the target compound may enhance binding to sulfur-interacting residues in proteins, a feature absent in phenyl or alkyl-substituted analogs.
- Pharmacokinetic Considerations : Fluorinated and halogenated derivatives (Ev13, BG01448) likely exhibit improved blood-brain barrier penetration and half-life due to increased lipophilicity .
Biological Activity
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic compound characterized by its complex structure, which includes a pyrimido[5,4-b]indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide. Its molecular formula is C16H18N4O2S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the thiophene moiety and the pyrimidine ring system contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may modulate enzyme activity or bind to specific receptors involved in inflammatory and metabolic pathways. The exact mechanism remains under investigation, but preliminary studies suggest it may exhibit anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent research has indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-{8-methyl... | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The inhibition of COX-II has been particularly noted for its therapeutic potential in treating inflammatory diseases.
Table 2: COX Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |
|---|---|---|
| Compound C | 0.72 | 10.73 |
| Compound D | 1.50 | 7.25 |
| 2-{8-methyl... | 0.89 | TBD |
Case Studies
- Case Study on Inflammation : A study investigated the anti-inflammatory effects of a series of pyrimidine derivatives, including those structurally related to our target compound. The findings suggested a significant reduction in pro-inflammatory cytokines in human cell lines treated with these compounds .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrimido[5,4-b]indole derivatives against resistant strains of bacteria. Results indicated that these compounds could serve as potential leads for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
